Fmoc-D-Homocys(Trt)-OH
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Overview
Description
Fmoc-D-Homocys(Trt)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol side chain. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of D-homocysteine is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Trityl Protection: The thiol group is protected by reacting with trityl chloride (Trt-Cl) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: The industrial production of Fmoc-D-Homocys(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for the sequential addition of protected amino acids.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Trt group can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Substitution Reactions: The thiol group can undergo substitution reactions with alkylating agents to form thioethers.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Major Products Formed:
Deprotected Amino Acid: Removal of Fmoc and Trt groups yields D-homocysteine.
Thioether Derivatives: Substitution reactions yield various thioether derivatives depending on the alkylating agent used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the conjugation of peptides to other molecules for various applications.
Biology:
Protein Engineering: Employed in the design and synthesis of modified proteins with specific functions.
Enzyme Studies: Used in the study of enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostics: Utilized in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: Applied in the production of synthetic peptides for research and industrial purposes.
Pharmaceuticals: Used in the synthesis of peptide drugs and other pharmaceutical compounds.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.
Protecting Groups: The Fmoc and Trt groups protect the amino and thiol groups, respectively, preventing unwanted side reactions.
Comparison with Similar Compounds
Fmoc-L-Homocys(Trt)-OH: The L-isomer of the compound, used in similar applications.
Fmoc-Cys(Trt)-OH: A cysteine derivative with similar protecting groups.
Boc-D-Homocys(Trt)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness:
Stereochemistry: The D-isomer provides different properties and reactivity compared to the L-isomer.
Protecting Groups: The combination of Fmoc and Trt groups offers specific advantages in peptide synthesis, such as ease of removal and stability under certain conditions.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-PGUFJCEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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